molecular formula C12H9ClINO2 B071872 Ethyl 4-chloro-8-iodoquinoline-3-carboxylate CAS No. 193975-33-6

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Cat. No.: B071872
CAS No.: 193975-33-6
M. Wt: 361.56 g/mol
InChI Key: JVNZFPUXWUBKAW-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Biological Activity

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (ECIC) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and the presence of both chlorine and iodine substituents, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of ECIC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula : C₁₂H₉ClINO₂
CAS Number : 193975-33-6
Molecular Weight : 303.56 g/mol

The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The halogen substituents at the 4 and 8 positions are critical for its reactivity and biological interactions.

The biological activity of ECIC is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : ECIC can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in its potential anticancer effects.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ECIC against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for different bacteria:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

These results indicate that ECIC possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Properties

ECIC has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : ECIC has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cell lines (MCF-7), ECIC demonstrated the following effects:

  • IC50 Value : 15 µM after 48 hours of exposure.
  • Mechanism : Induction of oxidative stress and mitochondrial dysfunction, leading to increased apoptosis rates.

Structure-Activity Relationship (SAR)

The presence of halogen atoms is crucial for enhancing the biological activity of quinoline derivatives. Comparative studies with similar compounds have shown that variations in substituents significantly affect their efficacy:

Compound Activity Type Remarks
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylateAntimicrobialLess potent than ECIC
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylateAnticancerSimilar efficacy but different mechanisms

Research Applications

ECIC is being explored for various applications in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Pharmaceutical Development : Investigating its role as an intermediate in synthesizing more complex quinoline derivatives.

Properties

IUPAC Name

ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNZFPUXWUBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472947
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193975-33-6
Record name ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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